molecular formula C10H7F3O B2653384 2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene CAS No. 1211587-48-2

2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene

Cat. No. B2653384
CAS RN: 1211587-48-2
M. Wt: 200.16
InChI Key: HTHAKUXTQPWHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene” is a chemical compound with the molecular formula C10H7F3O and a molecular weight of 200.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene” is 1S/C10H7F3O/c1-3-7-6-8(10(11,12)13)4-5-9(7)14-2/h1,4-6H,2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene” is a liquid at room temperature .

Scientific Research Applications

Electrochemical and Photochemical-Driven Hydrogen Evolution

One application involves the electrochemical and photochemical-driven hydrogen evolution catalyzed by dinuclear cobalt(II) complexes. In a study by Zhou et al. (2015), a dinuclear cobalt(II) complex demonstrated significant potential in catalyzing hydrogen evolution from both acetic acid and purely aqueous media. The study highlighted a high turnover frequency and sustainable proton reduction catalysis over a prolonged period, offering insights into the compound's utility in hydrogen production under photochemical conditions (Zhou et al., 2015).

Mechanistic Study of Cyclopropyl Alkyne Addition

Henry et al. (2019) explored the addition of a cyclopropyl alkyne to an asymmetrically-substituted disilene, which sheds light on the mechanistic aspects of such reactions. The regiochemistry of the ring-opened products suggests a stepwise mechanism with a biradical intermediate. This study provides valuable insights into the interactions involving similar ethynyl-substituted compounds and their potential applications in synthetic chemistry (Henry et al., 2019).

Synthesis of Hyperbranched Poly(esters)

Nishikubo et al. (2006) reported on the synthesis of hyperbranched poly(esters) with pendant hydroxy groups through polyaddition reactions involving bis(oxetane)s and benzenetricarboxylic acid. The resulting polymers demonstrated solubility in various solvents and exhibited glass transition temperatures ranging from 59 to 131 °C. This research underscores the versatility of ethynyl and methoxy-substituted compounds in polymer synthesis and their potential applications in materials science (Nishikubo et al., 2006).

Palladium Aryl Sulfonate Phosphine Catalysts

Skupov et al. (2007) developed palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene. These catalysts demonstrated the ability to homopolymerize ethylene and copolymerize it with acrylates or norbornenes, leading to high molecular weight polymers. This research highlights the compound's role in developing catalysts for polymerization processes (Skupov et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-ethynyl-1-methoxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-3-7-6-8(10(11,12)13)4-5-9(7)14-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHAKUXTQPWHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene

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